molecular formula C21H17FN2O2 B11136464 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B11136464
M. Wt: 348.4 g/mol
InChI Key: WCCZAFBBFSPUPU-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core linked to a fluorophenyl group and a phenylethyl moiety, making it a subject of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide.

    Coupling Reaction: The intermediate is then coupled with phenylacetic acid under dehydrating conditions to form the desired product.

The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Industry

Industrially, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for creating high-performance materials and formulations.

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
  • N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
  • N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Uniqueness

Compared to its analogs, N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H17FN2O2/c22-17-13-7-8-14-18(17)23-20(19(25)15-9-3-1-4-10-15)24-21(26)16-11-5-2-6-12-16/h1-14,20,23H,(H,24,26)

InChI Key

WCCZAFBBFSPUPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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